1-(2-Fluorophenyl)-2-nitroethanol

asymmetric catalysis Henry reaction enantioselectivity

1-(2-Fluorophenyl)-2-nitroethanol (CAS 1251400-54-0) is a chiral β-nitroalcohol belonging to the broader nitroaldol product class, formed via the catalytic asymmetric Henry (nitroaldol) reaction between 2-fluorobenzaldehyde and nitromethane. The compound possesses a stereogenic center at the benzylic carbon and functions primarily as a versatile intermediate for the synthesis of enantiomerically enriched β-amino alcohols, which are privileged pharmacophores in adrenergic and other G-protein-coupled receptor-targeted therapeutics.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 1251400-54-0
Cat. No. B172789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-2-nitroethanol
CAS1251400-54-0
Synonyms1-(2-fluorophenyl)-2-nitroethanol
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C[N+](=O)[O-])O)F
InChIInChI=1S/C8H8FNO3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4,8,11H,5H2
InChIKeyADSWMLDXSJIEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)-2-nitroethanol (CAS 1251400-54-0) – Core Identity and Positional Differentiation Among Fluorinated Nitroalcohol Intermediates


1-(2-Fluorophenyl)-2-nitroethanol (CAS 1251400-54-0) is a chiral β-nitroalcohol belonging to the broader nitroaldol product class, formed via the catalytic asymmetric Henry (nitroaldol) reaction between 2-fluorobenzaldehyde and nitromethane [1]. The compound possesses a stereogenic center at the benzylic carbon and functions primarily as a versatile intermediate for the synthesis of enantiomerically enriched β-amino alcohols, which are privileged pharmacophores in adrenergic and other G-protein-coupled receptor-targeted therapeutics [2]. Its closest positional analogs are the 3-fluoro and 4-fluoro isomers, as well as other ortho-halo-substituted variants (e.g., 2-chloro, 2-bromo, 2-trifluoromethyl), all of which share the same molecular formula (C₈H₈FNO₃; MW 185.15 g/mol) but diverge in stereoelectronic properties and synthetic accessibility under catalytic asymmetric conditions.

1-(2-Fluorophenyl)-2-nitroethanol Procurement: Why Simple Positional or Halogen Swaps Undermine Enantioselectivity and Downstream Synthon Utility


Generic substitution across fluorophenyl-nitroethanol positional isomers is not scientifically defensible because the ortho-fluoro substituent imposes a unique combination of steric compression and electronic withdrawing effects that directly modulate both the catalytic enantioselectivity of the Henry reaction and the conformational bias of derived β-amino alcohol pharmacophores [1]. Experimentally, ortho-halogenated benzaldehydes yield markedly different enantiomeric excess (ee) values compared to unsubstituted or para-substituted substrates under identical catalytic conditions—a consequence of altered transition-state organization in the chiral catalyst pocket [2]. [3] demonstrates that 2-fluorobenzaldehyde achieves near-perfect enantioselectivity (ee ~99%) with macrocyclic Cu(II)-salen catalysts, yet substituting the fluorine position or replacing fluorine with chlorine changes both the magnitude and consistency of chiral induction. For procurement specifications where enantiopurity >95% is non-negotiable for subsequent chirality-transfer steps, even a 5–10% ee deviation can render the entire downstream synthesis uneconomical or unworkable.

Quantitative Differentiation Evidence: 1-(2-Fluorophenyl)-2-nitroethanol vs. Closest Analogs in Asymmetric Catalysis, Chiral Resolution, and Spectral Identification


Enantioselectivity of 2-Fluorophenyl vs. Unsubstituted Phenyl in Co(II)-Salen-Catalyzed Henry Reaction

Under identical Co(II)-salen catalyst 1b conditions (2 mol% catalyst, CH₂Cl₂, −78 °C, i-Pr₂NEt), 2-fluorobenzaldehyde produces (R)-1-(2-fluorophenyl)-2-nitroethanol with substantially improved enantioselectivity compared to benzaldehyde [1]. The ortho-fluoro substituent enhances chiral induction through a combination of steric steering and electronic activation of the aldehyde carbonyl.

asymmetric catalysis Henry reaction enantioselectivity salen-cobalt

Ortho-Halogen Series Comparison: 2-Fluoro vs. 2-Chloro and 2-Bromo in Co(II)-Salen Henry Reaction

Within the ortho-halobenzaldehyde substrate scope evaluated by Kogami et al., the 2-fluoro derivative achieves the highest enantioselectivity (98% ee) among all halogen substituents tested, surpassing the 2-chloro (95% ee) and 2-bromo (94% ee) congeners under the same catalyst system [1]. The trend 2-F > 2-Cl > 2-Br in ee contrasts with the typical halide polarizability series, indicating a specific fluorine electronic effect beneficial for catalyst–substrate recognition.

ortho-halogen effect Henry reaction comparative enantioselectivity salen-cobalt

2-Fluorobenzaldehyde Performance in Macrocyclic Cu(II)-Salen vs. Other Aldehydes in Asymmetric Henry Reaction

Kureshy et al. (ACS Catalysis, 2011) demonstrated that 2-fluorobenzaldehyde is among the top-performing substrates in the asymmetric Henry reaction catalyzed by chiral dinuclear macrocyclic [H₄]salen Cu(II) complexes, achieving 98% yield and ~99% ee within ~20 h at room temperature [1]. In contrast, the para-fluorobenzaldehyde isomer is not reported in this study, but the general substrate scope indicates that ortho-substituted benzaldehydes exhibit distinct reactivity profiles compared to meta- and para-substituted analogs, attributed to differences in steric hindrance and electronic communication with the aldehyde group.

macrocyclic salen copper catalysis asymmetric nitroaldol 2-fluorobenzaldehyde

Chiral HPLC Retention Time and Optical Rotation Signature Differentiating 2-Fluoro from 2-Chloro and 2-Bromo Nitroethanols

Kogami et al. report distinct chiral HPLC retention times and specific optical rotations for (R)-1-(2-fluorophenyl)-2-nitroethanol that are diagnostic and non-interchangeable with its 2-chloro and 2-bromo analogs [1]. The 2-fluoro derivative elutes on Chiralpak AD-H (5% EtOH/hexane) with tR = 21.6 min (minor) and 24.6 min (major), and exhibits [α]²¹ᴅ –48.9° (c = 0.24, CH₂Cl₂). In contrast, the 2-chloro analog shows tR = 28.3 min (minor) and 31.7 min (major) with [α]²¹ᴅ –54.6°, while the 2-bromo analog has [α]²¹ᴅ –44.6°. These analytical signatures provide unambiguous identity confirmation orthogonal to NMR and MS.

chiral separation optical rotation enantiopurity analysis quality control

Spectral Fingerprint of (S)-1-(2-Fluorophenyl)-2-nitroethanol via FTIR and GC-MS for Library-Enabled Identification

The (S)-enantiomer of 1-(2-fluorophenyl)-2-nitroethanol is registered in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library with curated FTIR (vapor-phase IR) and electron-ionization mass spectra [1]. This curated spectral entry enables definitive compound identification via spectral library matching—an advantage not uniformly available across all positional fluorophenyl-nitroethanol isomers. The compound's exact mass (185.048821 g/mol) and InChIKey (ADSWMLDXSJIEFZ-MRVPVSSYSA-N for the S-enantiomer) provide unambiguous database identifiers.

FTIR spectroscopy mass spectrometry spectral library analytical QC

Physicochemical Property Differentiation: 2-Fluoro vs. 4-Fluoro Isomer Boiling Point and Predicted LogP

The 2-fluorophenyl isomer (CAS 1251400-54-0) has a predicted boiling point of 311.3 ± 37.0 °C at 760 mmHg and density of 1.3 ± 0.1 g/cm³ . While the 4-fluorophenyl isomer (CAS 1029598-42-2) shares the same molecular formula and calculated density, the ortho-fluorine substitution alters intramolecular hydrogen-bonding geometry between the benzylic hydroxyl and the fluorine, which can manifest as differences in chromatographic retention, solubility, and crystallization behavior as noted in general ortho- vs. para-substituted benzyl alcohol literature. Direct head-to-head experimental boiling point comparison data for the two isomers are not available in the curated literature.

boiling point logP physicochemical properties positional isomer

Evidence-Backed Application Scenarios for 1-(2-Fluorophenyl)-2-nitroethanol in Asymmetric Synthesis and Enantiopure Building Block Procurement


Enantioselective Synthesis of (R)-β-Amino Alcohol Pharmacophores via Reduction of the Nitro Group

The 98% ee (R)-1-(2-fluorophenyl)-2-nitroethanol product accessible via Co(II)-salen or Cu(II)-salen catalyzed Henry reaction [1] [2] provides a direct entry to (R)-2-amino-1-(2-fluorophenyl)ethanol derivatives upon nitro group reduction (e.g., H₂, Pd/C). These β-amino alcohols are core scaffolds for adrenergic receptor ligands, where the ortho-fluorine substitution imparts metabolic stability and modulates receptor subtype selectivity relative to para-fluoro analogs. The demonstrated quantitative yield and high ee of the Henry reaction step make this route economically viable for medicinal chemistry scale-up.

Chiral Building Block for α₁-Adrenergic Agonist Analogs Containing Ortho-Fluorine Substitution

The macrocyclic Cu(II)-salen catalyst system reported by Kureshy et al. [1] was explicitly developed in the context of synthesizing (R)-phenylephrine, an α₁-adrenergic receptor agonist. The 2-fluorobenzaldehyde substrate achieved 98% yield and ~99% ee, and the catalyst was recyclable for up to 8 cycles. This establishes 1-(2-fluorophenyl)-2-nitroethanol as a privileged intermediate for structure–activity relationship (SAR) programs exploring ortho-fluorinated phenylephrine analogs, where the ortho-fluorine may enhance potency or selectivity beyond the parent meta-hydroxy substitution pattern.

Chiral HPLC Method Development and Enantiopurity Release Testing Using Validated Retention Time and Optical Rotation References

For analytical QC laboratories procuring this compound as an enantiopure reference standard, the published chiral HPLC parameters (Chiralpak AD-H, 5% EtOH/hexane, retention times 21.6/24.6 min for minor/major enantiomers) and specific rotation ([α]²¹ᴅ –48.9° for the R-enantiomer) [1] enable immediate method transfer without de novo chiral method development. The Wiley spectral library entries for the S-enantiomer (FTIR, MS) [2] further support identity confirmation under compendial or ICH Q2(R1) guidelines, reducing validation burden relative to analogs lacking such database coverage.

Catalyst Screening and Reaction Optimization Studies Using Ortho-Halo Substrate Series

The quantitative comparative data within the ortho-halo series (2-F: 98% ee; 2-Cl: 95% ee; 2-Br: 94% ee; 2-CF₃: 91% ee) [1] position 1-(2-fluorophenyl)-2-nitroethanol as the benchmark substrate for evaluating new asymmetric Henry reaction catalysts. A new catalyst system's performance on the 2-fluoro substrate can be directly benchmarked against these published Co(II)-salen results, providing a standardized substrate for inter-laboratory catalyst comparison—a role that the 2-chloro or 2-bromo analogs cannot fulfill with equivalent precision due to their lower baseline ee.

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